ethyl 5-amino-6-cyano-2-methyl-7-(4-nitrophenyl)-7H-thieno[3,2-b]pyran-3-carboxylate
Overview
Description
Ethyl 5-amino-6-cyano-2-methyl-7-(4-nitrophenyl)-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the thienopyran family, which is known for its diverse biological and chemical properties. The presence of various functional groups, such as amino, cyano, nitro, and carboxylate, makes it a versatile molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-6-cyano-2-methyl-7-(4-nitrophenyl)-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multiple steps, starting with the construction of the thienopyran core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to achieve large quantities. The choice of reagents and solvents is optimized for cost-effectiveness and environmental safety. Purification techniques, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-6-cyano-2-methyl-7-(4-nitrophenyl)-7H-thieno[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further chemical synthesis or as intermediates in pharmaceutical research.
Scientific Research Applications
Ethyl 5-amino-6-cyano-2-methyl-7-(4-nitrophenyl)-7H-thieno[3,2-b]pyran-3-carboxylate has a wide range of applications in scientific research. Its unique structure makes it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity with various reagents allows for the creation of diverse chemical structures.
Biology: The biological activity of this compound has been studied for its potential use in drug development. It has shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine: The compound's potential therapeutic applications are being explored, particularly in the treatment of infectious diseases and cancer. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which ethyl 5-amino-6-cyano-2-methyl-7-(4-nitrophenyl)-7H-thieno[3,2-b]pyran-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino and cyano groups play a crucial role in binding to biological receptors, while the nitro group enhances its reactivity. The exact pathways and molecular targets involved in its mechanism of action are still under investigation, but it is believed to involve modulation of cellular processes and signaling pathways.
Comparison with Similar Compounds
Ethyl 5-amino-6-cyano-2-methyl-7-(4-nitrophenyl)-7H-thieno[3,2-b]pyran-3-carboxylate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate: This compound has a similar structure but differs in the position of the nitro group.
Ethyl 5-amino-6-cyano-2-methyl-7-(3-nitrophenyl)-7H-thieno[3,2-b]pyran-3-carboxylate: This compound has a different position of the nitro group on the phenyl ring.
Ethyl 5-amino-6-cyano-2-methyl-7-(2-nitrophenyl)-7H-thieno[3,2-b]pyran-3-carboxylate: This compound has the nitro group in a different position on the phenyl ring.
These compounds share similar structural features but exhibit different biological and chemical properties due to the variation in the position of the nitro group
Properties
IUPAC Name |
ethyl 5-amino-6-cyano-2-methyl-7-(4-nitrophenyl)-7H-thieno[3,2-b]pyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-3-25-18(22)13-9(2)27-16-14(12(8-19)17(20)26-15(13)16)10-4-6-11(7-5-10)21(23)24/h4-7,14H,3,20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDXFMLWAJFHNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1OC(=C(C2C3=CC=C(C=C3)[N+](=O)[O-])C#N)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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